N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
61957-52-6 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20) |
InChI Key |
WIBPMSBPSBWYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Arylpropanoids
Arylpropanoids, such as 2-(3-methoxyphenyl)propanoic acid, undergo acid-catalyzed cyclization to form dihydroindenes. For example, treatment with concentrated hydrochloric acid and glacial acetic acid at 80–110°C yields 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid. Subsequent demethylation using hydrobromic acid at 130°C produces 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid. This intermediate is critical for further functionalization.
Alkylation of Dihydroindene Amines
Introducing the ethyl group at the 2-position of the dihydroindene ring requires alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction between 2,3-dihydro-1H-inden-1-amine and ethyl halides (e.g., iodoethane). Optimized conditions (50–80°C, 12–24 hours) achieve moderate yields (50–80%). Steric hindrance from the dihydroindene framework necessitates excess alkylating agents and prolonged reaction times.
Benzamide Functionalization: Coupling Strategies
The benzamide group is introduced via amide bond formation between the dihydroindene amine and benzoyl derivatives. Three methods are prevalent:
Schotten-Baumann Reaction
Classical amidation employs benzoyl chloride and aqueous sodium hydroxide. The dihydroindene amine reacts with benzoyl chloride in a biphasic system (water/dichloromethane), yielding N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide. This method offers simplicity but requires strict pH control to minimize hydrolysis.
Catalytic Coupling Using Palladium Complexes
Buchwald-Hartwig amination, utilizing palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Ruphos), enables coupling between aryl halides and amines. While typically used for C–N bond formation, adapting this method for amidation involves pre-forming the benzamide as an aryl halide precursor. Yields remain suboptimal (<60%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the dihydroindene amine on resin (e.g., Wang resin) allows iterative coupling with benzoyl chloride in anhydrous tetrahydrofuran (THF). This approach enhances purity (>95%) but scales poorly for industrial production.
Stepwise Synthesis and Optimization
A representative synthesis pathway, integrating the above strategies, proceeds as follows:
Step 1: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-amine
-
Starting material : 2,3-Dihydro-1H-inden-1-amine
-
Alkylation : React with iodoethane (1.2 equiv) in DMF using NaH (2.0 equiv) at 60°C for 24 hours.
-
Yield : 68% (purified via column chromatography, hexane/ethyl acetate 4:1).
Step 2: Benzamide Formation
-
Reagents : Benzoyl chloride (1.1 equiv), triethylamine (3.0 equiv) in dichloromethane (0°C to room temperature, 12 hours).
Step 3: Purification
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 82 | 98 | High | Moderate |
| Buchwald-Hartwig | 58 | 95 | Low | Low |
| Solid-Phase | 75 | 99 | Very Low | High |
The Schotten-Baumann method balances yield and scalability, making it industrially preferred. Catalytic approaches, while innovative, face challenges in catalyst recovery and cost.
Challenges and Mitigation Strategies
-
Steric Hindrance : The ethyl group impedes amine reactivity. Using bulky bases (e.g., DBU) accelerates amidation.
-
Byproduct Formation : Over-alkylation is minimized by stepwise addition of iodoethane.
-
Purification : High-purity isolates (>98%) require orthogonal chromatography (normal-phase followed by reverse-phase).
Industrial-Scale Production
VulcanChem’s protocol specifies a 14-day lead time for 1 kg batches, sourced from Hangzhou, China. Key steps include:
-
Continuous-Flow Alkylation : Enhances reproducibility and reduces reaction time.
-
Automated Crystallization : Ensures consistent particle size distribution.
Emerging Innovations
Recent advances focus on enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), which operate under mild conditions (pH 7.0, 30°C) with yields up to 75%. Green chemistry initiatives also explore solvent-free mechanochemical synthesis, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically involves the condensation reaction between 2,3-dihydro-1H-indene derivatives and benzoyl chloride or related acylating agents. The reaction is generally conducted in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting compound exhibits distinct physicochemical properties that make it suitable for further modifications.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2,3-Dihydro-1H-indene | Solvent (e.g., dichloromethane) | Dissolution |
| 2 | Benzoyl chloride + Triethylamine | Stirring at room temperature | Formation of this compound |
| 3 | Purification (e.g., recrystallization) | - | Pure compound obtained |
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds based on this structure have been evaluated for their inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Some derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cell lines.
Case Study: LSD1 Inhibition
In a study evaluating various indene-based compounds, two derivatives showed IC50 values of 1.4 nM and 1.7 nM against LSD1, significantly outperforming reference compounds . This suggests potential for further development as targeted cancer therapies.
Antimicrobial Properties
This compound and its analogs have also been investigated for antimicrobial activities. The compounds were tested against a range of bacterial strains and exhibited varying degrees of effectiveness.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.08 |
| This compound | Escherichia coli | 5.59 |
| This compound | Mycobacterium tuberculosis | >20 |
These findings indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
Industrial Applications
Beyond its biological implications, this compound is being explored for its utility in materials science. Its unique structural features allow it to be used as a building block in the synthesis of advanced polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-1-yl)benzamide (3g)
- Structure : Lacks the ethyl group at the 2-position of the dihydroindenyl ring.
- Synthesis : Prepared via electrochemical benzylic C–H amidation, using indane and benzamide precursors .
- Key Difference : The absence of the ethyl group reduces steric hindrance and lipophilicity compared to the ethylated analogue.
N-(2,3-Dihydro-1H-inden-2-yl)benzamide
- Structure : Positional isomer of 3g, with the amide group attached to the 2-position of the dihydroindenyl ring.
- Molecular Weight : 237.3 g/mol (vs. 265.4 g/mol for the ethylated compound).
- Physicochemical Impact : Altered spatial orientation may affect binding affinity in receptor-ligand interactions .
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a)
- Structure : Features an indole ring (fully unsaturated) with ethyl and formyl substituents.
- Melting Point : 113–115°C (higher than typical dihydroindenyl benzamides due to crystallinity from the formyl group).
- Spectral Data : IR peaks at 1653 cm⁻¹ (amide C=O) and 1789 cm⁻¹ (formyl C=O), distinguishing it from the target compound .
Pharmacological and Functional Analogues
Antimicrobial Benzimidazole-Benzamide Hybrids
- Example : 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1).
- Activity : Exhibits dual antimicrobial and anticancer properties. The dinitrophenyl group enhances electron-withdrawing effects, increasing reactivity compared to the ethyl-dihydroindenyl system .
N-(Phenylcarbamoyl)benzamide Derivatives
- ADMET Profile : Predicted to have moderate intestinal absorption (72%) and low blood-brain barrier permeability. The ethyl group in the target compound may improve membrane penetration but could increase metabolic liability .
N-(Thiazol-2-yl)benzamide Analogues
- Targets : Modulate kinases and GPCRs. The thiazole ring provides π-stacking capacity, whereas the dihydroindenyl system in the ethylated benzamide offers conformational rigidity .
Physicochemical and Spectral Comparisons
| Property | N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide | N-(2,3-Dihydro-1H-inden-1-yl)benzamide (3g) | N-(2,3-Dihydro-1H-inden-2-yl)benzamide |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉NO | C₁₆H₁₅NO | C₁₆H₁₅NO |
| Molecular Weight (g/mol) | 265.4 | 237.3 | 237.3 |
| Key NMR Signals (δ) | Ethyl CH₃: ~1.2 ppm (t), CH₂: ~2.5 ppm (q) | Indenyl CH₂: ~2.8–3.2 ppm (m) | Indenyl CH₂: ~3.0–3.5 ppm (m) |
| IR Peaks (cm⁻¹) | 1650 (amide C=O), 2920 (C-H stretch) | 1650 (amide C=O), 2850–2960 (C-H) | 1650 (amide C=O), 2850–2960 (C-H) |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~2.8 |
Spectral Notes: The ethyl group introduces distinct aliphatic proton signals in ¹H NMR and increases C-H stretching vibrations in IR. The dihydroindenyl system’s protons resonate as multiplet clusters between δ 2.8–3.5 ppm .
Biological Activity
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 251.30 g/mol. The compound features an indene structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for compounds that aim to modulate metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways. This interaction can lead to various cellular responses, including anti-inflammatory effects and modulation of pain pathways.
Antiinflammatory Effects
Research has indicated that derivatives of benzamide compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain benzamide derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The selectivity for COX-1 or COX-2 can determine the therapeutic application and side effect profile of these compounds .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 30% at 4 μM | 45% at 4 μM |
| SC-560 (reference) | 700% selectivity | High inhibition |
Anticancer Activity
This compound has also shown potential in cancer research. Its structural analogs have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For example, compounds derived from the indene scaffold have been evaluated in vitro against ovarian cancer cells, demonstrating significant cytotoxicity .
Case Studies
- In Vitro Studies : A study on the effects of this compound on human ovarian cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell death at higher concentrations.
- Animal Models : In vivo studies using mouse models have shown that administration of this compound can reduce tumor size significantly compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
